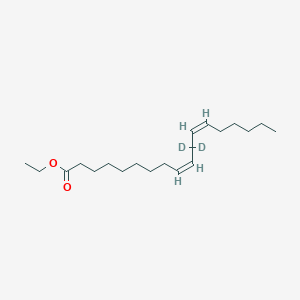
Deulinoleate ethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deulinoleate ethyl, also known as di-deuterated ethyl linoleate, is an experimental, orally-bioavailable synthetic deuterated polyunsaturated fatty acid. It is an isotopologue of linoleic acid, an essential omega-6 polyunsaturated fatty acid. The deuterated compound is identical to natural linoleic acid except for the presence of deuterium, which makes it resistant to lipid peroxidation .
Preparation Methods
Deulinoleate ethyl is synthesized through the deuteration of ethyl linoleate. The process involves the selective replacement of hydrogen atoms with deuterium atoms in the linoleic acid molecule. This is typically achieved using deuterium gas under specific reaction conditions. The industrial production methods involve large-scale deuteration processes to ensure the consistent incorporation of deuterium atoms .
Chemical Reactions Analysis
Deulinoleate ethyl undergoes various chemical reactions, including:
Oxidation: The compound is resistant to non-enzymatic lipid peroxidation due to the presence of deuterium.
Reduction: It can be reduced to form deuterated derivatives.
Substitution: The deuterium atoms can be substituted with other isotopes under specific conditions. Common reagents used in these reactions include deuterium gas and catalysts that facilitate the incorporation of deuterium atoms.
Scientific Research Applications
Deulinoleate ethyl has several scientific research applications:
Chemistry: It is used to study the effects of deuterium incorporation on the stability and reactivity of polyunsaturated fatty acids.
Biology: The compound is used to investigate the role of lipid peroxidation in cellular processes and its impact on cell membranes.
Medicine: this compound is being explored for its potential therapeutic effects in neurodegenerative disorders, such as Friedreich’s ataxia and amyotrophic lateral sclerosis.
Industry: The compound is used in the development of reinforced lipids for various industrial applications.
Mechanism of Action
Deulinoleate ethyl is recognized by cells as identical to normal linoleic acid. When taken up by cells, it is converted into a heavy isotope version of arachidonic acid, which gets incorporated into lipid membranes. The deuterated compound resists non-enzymatic lipid peroxidation through the kinetic isotope effect, protecting mitochondrial, neuronal, and other lipid membranes. This greatly reduces the levels of numerous lipid peroxidation-derived toxic products, such as reactive carbonyls .
Comparison with Similar Compounds
Deulinoleate ethyl is unique due to its resistance to lipid peroxidation, which is not observed in natural linoleic acid. Similar compounds include:
Linoleic acid: An essential omega-6 polyunsaturated fatty acid that is prone to lipid peroxidation.
Arachidonic acid: Another polyunsaturated fatty acid that is a precursor to various signaling molecules but is also susceptible to lipid peroxidation.
Deuterated fatty acids: Other deuterated polyunsaturated fatty acids that exhibit similar resistance to lipid peroxidation.
This compound stands out due to its specific deuteration pattern, which provides enhanced stability and protection against lipid peroxidation .
Properties
CAS No. |
1404475-07-5 |
|---|---|
Molecular Formula |
C20H36O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
ethyl (9Z,12Z)-11,11-dideuteriooctadeca-9,12-dienoate |
InChI |
InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8-,12-11-/i10D2 |
InChI Key |
FMMOOAYVCKXGMF-XMCVDNGOSA-N |
Isomeric SMILES |
[2H]C([2H])(/C=C\CCCCC)/C=C\CCCCCCCC(=O)OCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


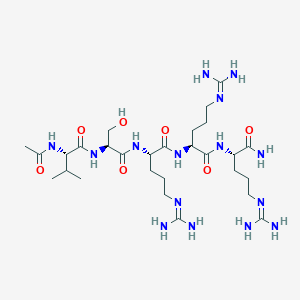
![1-[3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridin-2-yl]ethanone](/img/structure/B10832514.png)
![[(2R,3R,4S,5S,6R)-6-[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-3,5-disulfonatooxy-2-(sulfonatooxymethyl)-6-[(2R,3S,4R,5R,6R)-2,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trisulfonatooxyoxan-2-yl]methyl phosphate](/img/structure/B10832525.png)
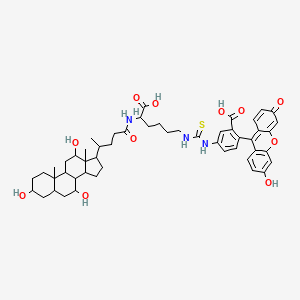
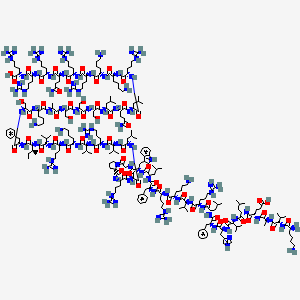
![2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide](/img/structure/B10832545.png)
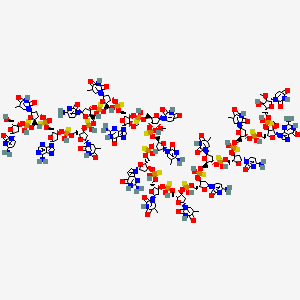
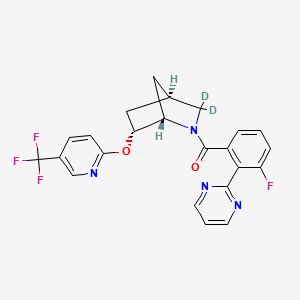
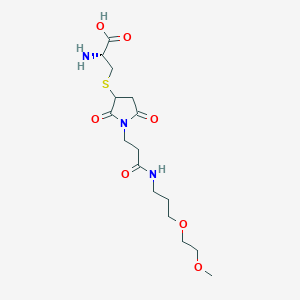
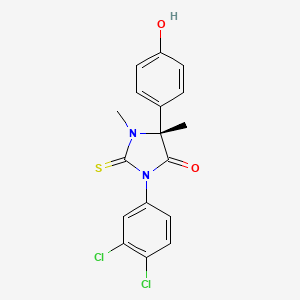
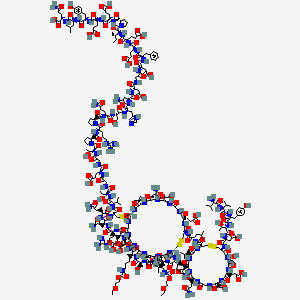
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[2-[2-[2-[[(2S)-1-[[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl]oxy]-1-oxopropan-2-yl]amino]-2-oxoethoxy]ethoxy]acetyl]amino]propanoate](/img/structure/B10832582.png)
![2-[2-[3-[2,3-bis[2-[2-[2-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]-2-[2-[2-[2-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]ethoxy]-N-[2-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]ethanimidic acid](/img/structure/B10832584.png)
![3-(1-(2-(diethylamino)ethyl)-2-phenethyl-1H-benzo[d]imidazol-5-yl)-N-hydroxyacrylamide](/img/structure/B10832589.png)
